molecular formula C22H18O2 B3158380 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde CAS No. 857412-04-5

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Cat. No.: B3158380
CAS No.: 857412-04-5
M. Wt: 314.4 g/mol
InChI Key: UVPAUSVUQTYXKB-UHFFFAOYSA-N
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Description

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two formyl groups attached to a benzene ring, which is further substituted with two methyl groups

Mechanism of Action

Target of Action

The primary targets of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde are coordination polymers . These polymers are synthesized under solvothermal conditions and are used in the construction of metal-organic frameworks (MOFs) with various metals such as Mn, Cd, and Pb .

Mode of Action

The compound interacts with its targets by forming coordination polymers. These polymers display 3D frameworks with pcu topology constructed by L 2− ligands and phen ligands . The compound’s structure allows it to form non-interpenetrating 3D networks, which are influenced by the steric hindrance and the use of rigid rod-shaped SBUs .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation and stabilization of coordination polymers . The compound’s interaction with its targets leads to the formation of these polymers, which have various structures and properties depending on the metal ions involved .

Result of Action

The result of the compound’s action is the formation of coordination polymers with diverse structures . These polymers have various properties, including thermal stability, photoluminescence, and antiferromagnetic properties .

Action Environment

The action of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is influenced by environmental factors such as the nature of solvent conditions and the presence of metal ions . These factors can affect the compound’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with various enzymes, proteins, and other biomolecules through its aldehyde groups, which can form Schiff bases with amino groups in proteins and enzymes. This interaction can lead to the formation of stable complexes that are useful in studying enzyme mechanisms and protein functions . Additionally, the compound’s dimethyl groups can influence its hydrophobic interactions with biomolecules, affecting its binding affinity and specificity.

Cellular Effects

The effects of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can inhibit or activate specific kinases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can affect gene expression by interacting with transcription factors and altering their binding to DNA. This can result in changes in the expression levels of genes involved in cellular metabolism, proliferation, and apoptosis.

Molecular Mechanism

At the molecular level, 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde exerts its effects through several mechanisms. One key mechanism is the formation of Schiff bases with lysine residues in proteins, which can lead to enzyme inhibition or activation . This interaction can alter the enzyme’s active site conformation, affecting its catalytic activity. Additionally, the compound can bind to DNA and RNA, influencing gene expression and protein synthesis. The dimethyl groups of the compound can also participate in hydrophobic interactions, stabilizing protein-ligand complexes and enhancing their biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products can influence cellular functions differently from the parent compound. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, with potential implications for chronic exposure scenarios.

Dosage Effects in Animal Models

The effects of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. These adverse effects are dose-dependent and can be mitigated by adjusting the dosage to optimal levels for therapeutic or experimental purposes.

Metabolic Pathways

2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interactions with cytochrome P450 enzymes can also affect its metabolic fate and the generation of reactive intermediates.

Transport and Distribution

Within cells and tissues, 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, specific transporters in cell membranes can mediate its uptake and efflux, influencing its intracellular concentration and localization. The compound’s hydrophobic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and lipid droplets.

Subcellular Localization

The subcellular localization of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is influenced by its chemical properties and interactions with cellular components. The compound can localize to the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its activity and function. For example, the compound’s interaction with mitochondrial proteins can influence mitochondrial metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde can be achieved through several synthetic routes. One common method involves the formylation of a suitable precursor, such as 2,5-dimethylbenzaldehyde, using a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration, bromine (Br2) for bromination, and chlorosulfonic acid (ClSO3H) for sulfonation.

Major Products Formed

    Oxidation: 4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid.

    Reduction: 4-[4-(4-hydroxyphenyl)-2,5-dimethylphenyl]benzyl alcohol.

    Substitution: 4-[4-(4-nitrophenyl)-2,5-dimethylphenyl]benzaldehyde (nitration product).

Scientific Research Applications

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Formylphenoxy)benzaldehyde: Similar in structure but with an ether linkage between the benzene rings.

    4-(4-Formylphenyl)phenylboronic acid: Contains a boronic acid group instead of methyl groups.

    4-(4-Formylphenyl)-2,5-dimethylbenzene: Lacks the additional benzaldehyde group.

Uniqueness

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde is unique due to the presence of two formyl groups and two methyl groups on the aromatic ring, which confer distinct chemical reactivity and physical properties. This structural arrangement allows for versatile functionalization and the formation of complex molecular architectures, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-15-11-22(20-9-5-18(14-24)6-10-20)16(2)12-21(15)19-7-3-17(13-23)4-8-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPAUSVUQTYXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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